6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15290212
InChI: InChI=1S/C26H22FNO3/c1-2-18-12-22-21(19-6-4-3-5-7-19)13-24(29)31-26(22)23-15-28(16-30-25(18)23)14-17-8-10-20(27)11-9-17/h3-13H,2,14-16H2,1H3
SMILES:
Molecular Formula: C26H22FNO3
Molecular Weight: 415.5 g/mol

6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15290212

Molecular Formula: C26H22FNO3

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C26H22FNO3
Molecular Weight 415.5 g/mol
IUPAC Name 6-ethyl-9-[(4-fluorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C26H22FNO3/c1-2-18-12-22-21(19-6-4-3-5-7-19)13-24(29)31-26(22)23-15-28(16-30-25(18)23)14-17-8-10-20(27)11-9-17/h3-13H,2,14-16H2,1H3
Standard InChI Key YWEYLAQXHXWVEI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C3=C1OCN(C3)CC4=CC=C(C=C4)F)OC(=O)C=C2C5=CC=CC=C5

Introduction

6-Ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one is a complex organic compound belonging to the class of chromeno-oxazine derivatives. Its structure features a chromene core fused with an oxazine ring, incorporating an ethyl group and a 4-fluorobenzyl substituent. These structural elements contribute to its potential biological activities and reactivity.

Synthesis and Chemical Reactivity

The synthesis of 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one typically involves multi-step organic reactions. These steps may vary based on the desired yield and purity of the final product. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions.

Synthesis Steps Overview

  • Initial Formation: The synthesis begins with the formation of the chromene core, often through condensation reactions.

  • Oxazine Ring Formation: The oxazine ring is then incorporated, typically through cyclization reactions involving suitable precursors.

  • Substitution Reactions: The introduction of the ethyl and 4-fluorobenzyl groups is achieved through substitution reactions.

Biological Activities and Potential Applications

Preliminary studies suggest that 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one exhibits promising biological activities. It has been shown to interact with various molecular targets involved in cellular signaling pathways. Notably, its unique structure offers avenues for further exploration in drug design and development.

Biological Activity Table

Biological ActivityDescription
Cellular SignalingInteracts with signaling pathways
Potential Therapeutic UseDrug design and development

Comparison with Similar Compounds

Several compounds share structural similarities with 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one. A comparison highlights their uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-9-(2-(2-methoxyphenyl)ethyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e] oxazin-2-oneChromene core with methoxyphenyl substituentPotential anti-cancer activity
6-Chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-oneSimilar chromene structure but with methylbenzyl groupVariations in biological activity
Other chromene derivativesVariations in substituents affecting reactivityDiverse applications in medicinal chemistry
Other oxazine derivativesOxazine ring with different substituentsDifferences in chemical properties and activities

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